7-Methoxy Positional Isomer vs. 4-, 5-, and 6-Methoxyindazoles: NOS Inhibitory Activity Selectivity
The 7-methoxy substitution on the indazole core is uniquely required for neuronal NOS inhibitory activity among positional isomers. In a head-to-head evaluation of all four isomeric methoxyindazoles (4-, 5-, 6-, and 7-MI) against purified recombinant neuronal (NOS I), inducible (NOS II), and endothelial (NOS III) nitric oxide synthases, 7-methoxyindazole was the only active compound in the series, displaying selectivity toward the constitutive NOS I and NOS III isoforms while leaving NOS II almost unaffected. In contrast, 6-, 5-, and 4-methoxyindazoles were almost inactive against all three NOS isoforms, with less than 10% inhibition of citrulline formation even at the highest concentration tested (1 mM) [1]. The target compound, tert-butyl 7-methoxy-1H-indazole-1-carboxylate, serves as the protected precursor to this uniquely active 7-methoxy isomer. The deprotected core, 7-MI, exhibits an IC₅₀ of 800 nM against rat neuronal NOS in an in vitro enzymatic assay monitoring conversion of L-[³H]arginine to L-[³H]citrulline [2].
| Evidence Dimension | NOS isoform inhibition (citrulline formation assay) across isomeric methoxyindazoles |
|---|---|
| Target Compound Data | 7-Methoxyindazole (7-MI, deprotected core): active against NOS I (neuronal) and NOS III (endothelial); IC₅₀ = 800 nM against rat nNOS; NOS II (inducible) almost insensitive |
| Comparator Or Baseline | 6-Methoxyindazole (6-MI): <10% inhibition at 1 mM against all three NOS isoforms (NOS I, II, III). 5-Methoxyindazole (5-MI): <10% inhibition at 1 mM against all three isoforms. 4-Methoxyindazole (4-MI): <10% inhibition at 1 mM against all three isoforms |
| Quantified Difference | 7-MI: IC₅₀ = 800 nM (active). 4-MI, 5-MI, 6-MI: IC₅₀ > 1 mM (inactive); >1,250-fold selectivity for the 7-methoxy positional isomer |
| Conditions | Purified recombinant rat brain neuronal NOS (NOS I), murine macrophage inducible NOS (NOS II), and bovine endothelial NOS (NOS III); saturating concentrations of L-arginine (100 μM) and BH₄ (50 μM); citrulline formation assay |
Why This Matters
A researcher procuring an indazole building block for NOS-related drug discovery must select the 7-methoxy regioisomer, as the 4-, 5-, or 6-methoxy analogs are functionally inert against NOS—the tert-butyl 7-methoxy-1H-indazole-1-carboxylate provides this active pharmacophore in a protected form suitable for further synthetic elaboration.
- [1] Tuynman A, Pérollier C, Frapart Y, Schumann-Bard P, Collot V, Rault S, Boucher JL. Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases. Nitric Oxide. 2003;9(2):86-94. doi:10.1016/j.niox.2003.09.004 View Source
- [2] Schumann P, Collot V, Hommet Y, Gsell W, Dauphin F, Sopkova J, MacKenzie ET, Duval D, Boulouard M, Rault S. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorg Med Chem Lett. 2001;11(9):1153-1156. BindingDB IC₅₀: 800±n/a nM. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50010854 View Source
